molecular formula C16H17ClN6 B8690610 6-Chloro-2-[[4-(2-pyrimidinyl)-1-piperazinyl]methyl]imidazo[1,2-a]pyridine

6-Chloro-2-[[4-(2-pyrimidinyl)-1-piperazinyl]methyl]imidazo[1,2-a]pyridine

Cat. No. B8690610
M. Wt: 328.80 g/mol
InChI Key: PWXFQFMCYRZHRI-UHFFFAOYSA-N
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Description

6-Chloro-2-[[4-(2-pyrimidinyl)-1-piperazinyl]methyl]imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C16H17ClN6 and its molecular weight is 328.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-[[4-(2-pyrimidinyl)-1-piperazinyl]methyl]imidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-[[4-(2-pyrimidinyl)-1-piperazinyl]methyl]imidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chloro-2-[[4-(2-pyrimidinyl)-1-piperazinyl]methyl]imidazo[1,2-a]pyridine

Molecular Formula

C16H17ClN6

Molecular Weight

328.80 g/mol

IUPAC Name

6-chloro-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C16H17ClN6/c17-13-2-3-15-20-14(12-23(15)10-13)11-21-6-8-22(9-7-21)16-18-4-1-5-19-16/h1-5,10,12H,6-9,11H2

InChI Key

PWXFQFMCYRZHRI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN3C=C(C=CC3=N2)Cl)C4=NC=CC=N4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine (Example 4, Step 1; 0.335 g), 1-(pyrimidin-2-yl)piperazine dihydrochloride (Aldrich; 0.395 g), triethylamine (Aldrich; 0.522 g), THF (5 mL), and dichloromethane (5 mL) is heated at 80° C. for 45 min and then at 60° C. for 5 h, at which time DMF (1 mL) is added. After stirring for a total of 10.5 h, the mixture is allowed to cool and stir at room temperature for an additional 12 h. The solvents are then removed under reduced pressure and the residue is partitioned between dichloromethane and aq. sodium bicarbonate. The organic layers are dried over sodium sulfate and concentrated. The residue is chromatographed on silica gel using methanol/dichloromethane (4/96) and the appropriate fractions are combined and concentrated to give 0.228 g of the title compound. Crystallization from methanol-dichloromethane-hexane gives 0.315 g of the title compound in two crops; mp 114-115° C.; MS m/z 328, 330; IR (mineral oil) 1481, 1357, 1584, 1439, 1253, 1548 cm-1. 1H NMR (CDCl3) δ2.64, 3.76, 3.87, 6.48, 7.12, 7.52, 7.54, 8.14, 8.30.
Quantity
0.335 g
Type
reactant
Reaction Step One
Quantity
0.395 g
Type
reactant
Reaction Step One
Quantity
0.522 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

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